molecular formula C12H15N5O B3326282 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2460749-34-0

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B3326282
CAS No.: 2460749-34-0
M. Wt: 245.28
InChI Key: NNVFQRLNLBFCJW-UHFFFAOYSA-N
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Description

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It belongs to the pyrido[3,2-d]pyrimidine class of heterocyclic compounds, a scaffold known for its relevance in the development of kinase inhibitors . The structural core of this molecule is frequently investigated in the design and synthesis of novel therapeutic agents, particularly those targeting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways . The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancer types, making it a prominent target for oncology research . The specific substitution pattern on this compound, featuring the 4-methylpiperazinyl group, is a key structural motif explored to modulate potency, selectivity, and drug-like properties within this chemical series . Researchers utilize this compound as a valuable building block or intermediate to explore structure-activity relationships (SAR) and to develop potential inhibitors for treating various diseases, including solid tumors . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-16-2-4-17(5-3-16)9-6-10-11(13-7-9)12(18)15-8-14-10/h6-8H,2-5H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVFQRLNLBFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C(=O)NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine with a hydroxylating agent to introduce the hydroxyl group at the 4-position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Chemistry

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile compound for organic synthesis.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form a ketonePotassium permanganate
ReductionHydroxyl group can be removedLithium aluminum hydride
SubstitutionChlorine atom can be substitutedAmines, thiols

Biology

Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and anticancer properties. Studies have shown its ability to inhibit certain enzymes and receptors involved in disease processes.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a therapeutic agent for cancer treatment.

Medicine

The compound is being investigated for its therapeutic applications in treating various diseases, particularly cancer and inflammatory disorders. Its mechanism of action involves interaction with specific molecular targets.

Clinical Trials :
Preliminary clinical trials have indicated promising results in the use of this compound as an adjunct therapy in cancer treatment protocols.

Industry

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties allow for the creation of specialized compounds with specific functionalities.

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The pyrido-pyrimidine scaffold is versatile, with substituent position and type critically influencing activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Biological Activity References
7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol Pyrido[3,2-d]pyrimidin-4-ol 7-position: 4-methylpiperazine C₁₂H₁₆N₅O 246.29 Kinase inhibition (e.g., BAY-885 derivatives)
Pyrido[3,2-d]pyrimidin-4-ol (unsubstituted) Pyrido[3,2-d]pyrimidin-4-ol None C₇H₅N₃O 147.14 Base scaffold; limited activity alone
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one 8-position: pyridin-2-yl piperazine C₁₈H₁₉N₇O 357.40 Cell-active inhibitors (e.g., compound 44g)
7-(3,4-Dimethoxyphenyl)-4-(1H-triazol-1-yl)pyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 7-position: 3,4-dimethoxyphenyl; 4-position: triazole C₁₇H₁₅N₇O₂ 365.35 Kinase inhibition (e.g., cyclin G-associated kinase)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidin-4-one Complex substituents including 4-methylpiperazine C₃₂H₃₅N₁₁O₃ 645.72 Kinase inhibition (e.g., ERK pathway targets)

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-methylpiperazine group in the target compound reduces logP compared to hydrophobic substituents (e.g., 3,4-dimethoxyphenyl in compound 79) .
  • Solubility : Methylpiperazine enhances aqueous solubility, critical for oral bioavailability .
  • Metabolic Stability : Piperazine derivatives generally exhibit better metabolic stability than alkylamine-substituted analogs .

Biological Activity

7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group at the 7-position and a hydroxyl group at the 4-position. Its chemical formula is C12H15N5OC_{12}H_{15}N_{5}O with a CAS number of 2460749-34-0 .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes. It has been shown to inhibit certain enzymes and receptors, making it a candidate for therapeutic applications in cancer and inflammatory disorders.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases that play critical roles in cancer cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activities linked to inflammatory pathways .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
LN-229 (glioblastoma)15.0
Capan-1 (pancreatic)12.5
HCT-116 (colorectal)10.0
NCI-H460 (lung)18.0

The compound's ability to induce apoptosis and inhibit cell cycle progression has been noted in several studies, suggesting its potential as a therapeutic agent for treating malignancies.

Antiviral Activity

In addition to its anticancer effects, the compound has shown promise as an antiviral agent. It has been evaluated against various viruses, including coronaviruses:

VirusActivityReference
HCoV-229EModerate
HCoV-OC43Moderate

The presence of the piperazine moiety appears to enhance its antiviral efficacy, possibly by interfering with viral replication processes.

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrido[3,2-d]pyrimidine class:

  • Study on Pyrido[2,3-d]pyrimidines : This study synthesized various derivatives and evaluated their anticancer properties against multiple cell lines, establishing structure-activity relationships that highlight the importance of specific substituents for enhanced activity .
  • Antiviral Evaluation : Another research effort focused on pyrimido[4,5-d]pyrimidines demonstrated significant antiviral effects against human coronaviruses, suggesting that structural modifications similar to those in this compound could yield potent antiviral agents .

Comparison with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals unique aspects of its biological profile:

CompoundAnticancer ActivityAntiviral ActivityNotable Features
Pyrido[2,3-d]pyrimidineModerateLowLacks piperazine substituent
Pyrazolo[3,4-d]pyrimidineHighModerateDifferent nitrogen substitution pattern
This compoundHighModerateUnique piperazine and hydroxyl groups

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Segregate chemical waste by hazard class (e.g., organic solvents, toxic residues) and dispose via certified waste handlers to prevent environmental contamination .
  • Emergency Procedures : For inhalation exposure, relocate to fresh air and seek medical evaluation. For skin contact, rinse with water for 15 minutes and remove contaminated clothing .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Design : Use alkaline conditions (e.g., K₂CO₃) for nucleophilic substitution between pyrido[3,2-d]pyrimidin-4-ol derivatives and 4-methylpiperazine. Monitor pH to avoid side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of core structure to methylpiperazine) and reflux time (12–24 hours) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methylpiperazine integration at δ ~2.5 ppm). LC-MS (ESI+) confirms molecular weight .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity threshold for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO/LUMO energies) and reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong binding affinity (ΔG < -8 kcal/mol) .
  • SAR Studies : Systematically modify substituents (e.g., piperazine methylation, pyrimidine hydroxyl position) and correlate with activity .

Q. How should researchers address contradictory toxicity data across in vitro and in vivo studies?

  • Methodological Answer :

  • Data Reconciliation : Compare acute toxicity metrics (e.g., LD₅₀, TDLo) across models. For example:
ModelRouteTDLo (mg/kg)LDLo (mg/kg)Effect ObservedSource
Mouse (oral)Ingestion50200Hepatic necrosis
Rat (dermal)Skin100400Dermatitis
  • Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify organ-specific toxicity pathways (e.g., oxidative stress in liver) .
  • Dose Escalation : Use staggered dosing in preclinical models to identify threshold toxicity levels .

Q. What strategies are effective for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and stirring rate. Use PAT (Process Analytical Technology) for real-time monitoring .
  • Reactor Design : Transition from batch to flow chemistry for heat-sensitive steps. Optimize residence time and mixing efficiency .
  • Quality Control : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can crystallography resolve stability issues in polymorphic forms of this compound?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetonitrile) under controlled humidity/temperature. Characterize via PXRD and DSC .
  • Stability Testing : Store polymorphs at accelerated conditions (40°C/75% RH) for 4 weeks. Monitor phase transitions via TGA .
  • Co-Crystal Design : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to enhance solubility and thermal stability .

Contradiction Analysis & Troubleshooting

Q. Why might biological activity vary significantly between cell-based and enzyme inhibition assays?

  • Methodological Answer :

  • Membrane Permeability : Measure logP (e.g., shake-flask method) to assess cellular uptake. Low logP (<2) may limit intracellular bioavailability despite strong enzyme binding .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-target interactions that skew cellular results .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation. Use stabilizers like 1-aminobenzotriazole if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol
Reactant of Route 2
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7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol

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